1-(Azepan-1-ylcarbonyl)-5,5-diethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione
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Overview
Description
1-(AZEPANE-1-CARBONYL)-5,5-DIETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(AZEPANE-1-CARBONYL)-5,5-DIETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of azomethine ylides with suitable dipolarophiles . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(AZEPANE-1-CARBONYL)-5,5-DIETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(AZEPANE-1-CARBONYL)-5,5-DIETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(AZEPANE-1-CARBONYL)-5,5-DIETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and materials science.
4-benzylideneisoquinoline-1,3(2H,4H)-dione: Studied for its potential as a tyrosyl DNA phosphodiesterase 2 (TDP2) inhibitor.
Uniqueness
1-(AZEPANE-1-CARBONYL)-5,5-DIETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azepane ring and pyrroloisoquinoline core make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H28N2O3 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-(azepane-1-carbonyl)-5,5-diethyl-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione |
InChI |
InChI=1S/C23H28N2O3/c1-3-23(4-2)15-16-11-7-8-12-17(16)19-18(20(26)22(28)25(19)23)21(27)24-13-9-5-6-10-14-24/h7-8,11-12H,3-6,9-10,13-15H2,1-2H3 |
InChI Key |
UFTFIODRPBZDOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C(C(=O)C(=O)N31)C(=O)N4CCCCCC4)CC |
Origin of Product |
United States |
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